

## Application Notes and Protocols for Ultrasound-Assisted Extraction of Procyanidins

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Procyanidins**, a class of flavonoids, are polyphenolic compounds found in various plant materials, including grape seeds, kiwi leaves, and perilla seed hulls.[1] They are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant and various health-promoting properties.[2] Ultrasound-Assisted Extraction (UAE) is a modern and efficient technique for isolating **procyanidins** from plant matrices.[3] This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls, leading to cell disruption and enhanced mass transfer of the target compounds into the solvent.[4] Advantages of UAE over conventional methods include reduced extraction time, lower solvent consumption, and increased extraction yields.[5]

These application notes provide a comprehensive overview and detailed protocols for the ultrasound-assisted extraction of **procyanidins**, tailored for laboratory and research settings.

# Data Presentation: Quantitative Analysis of UAE Parameters

The efficiency of **procyanidin** extraction is influenced by several key parameters. The following tables summarize optimized conditions and yield data from various studies, offering a comparative look at different plant sources.



Table 1: Optimized Ultrasound-Assisted Extraction Parameters for **Procyanidin**s from Various Sources

Plant Source	Optimal Ethanol Concent ration (%)	Liquid- to-Solid Ratio (mL/g)	Extracti on Time (min)	Extracti on Temper ature (°C)	Ultraso nic Power/A mplitud e	Procyan idin Yield	Referen ce
Perilla Seed Hull	62	15:1	29	53	Not Specified	2.185 mg/g	
Kiwi (Actinidia chinensis ) Leaves	Not specified (Acetone used)	30:1	15	70	40% Amplitud e	122.19 mg PC/g DW	
Grape Seeds	47	10:1	53	60	Not Specified	26.56 mg CE/g FW	
Green Soybean	Not specified (Water used)	25:1	13	40	50% Amplitud e (500 W)	19.03 mg GAE/g	
Grape Residue	Not specified (NADES used)	40:1	11	70	400 W	39.56 mg CE/g DW	
Chokebe rry	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	31.52 mg/g FW (UMAE)	

PC/g DW: mg **procyanidin** per gram dry weight; CE/g FW: mg catechin equivalents per gram fresh weight; GAE/g: mg gallic acid equivalents per gram. UMAE: Ultrasonic-Microwave Assisted Extraction



Table 2: Comparison of **Procyanidin** Yield between UAE and Conventional Extraction Methods

Plant Source	Extraction Method	Procyanidin Yield	Percentage Increase with UAE (%)	Reference
Kiwi (Actinidia chinensis) Leaves	UAE	11.3 ± 1.41%	30.6	
Maceration Extraction (ME)	8.65 ± 1.2%			
Lemon Scented Tea Tree Leaves	UAE	117.71 ± 2.18 (mg CE/g DW)	-	
Shaking Water Bath	Not explicitly stated for procyanidins	-		_

### **Experimental Protocols**

This section provides detailed methodologies for the extraction and quantification of **procyanidins**.

# Protocol 1: Ultrasound-Assisted Extraction of Procyanidins from Perilla Seed Hull

- 1. Materials and Equipment:
- · Dried perilla seed hull powder
- Ethanol (62%)
- Ultrasonic bath or probe system
- Centrifuge
- Filtration apparatus (e.g., Whatman No. 1 filter paper)
- Rotary evaporator
- 2. Extraction Procedure:



- Weigh a known amount of dried perilla seed hull powder.
- Add the 62% ethanol solvent at a liquid-to-solid ratio of 15:1 (mL/g).
- Place the mixture in the ultrasonic bath.
- Set the extraction temperature to 53°C and the extraction time to 29 minutes.
- After extraction, centrifuge the mixture to separate the solid residue.
- Filter the supernatant to obtain the crude **procyanidin** extract.
- Concentrate the extract using a rotary evaporator to remove the solvent.
- Store the dried extract at 4°C for further analysis.

# Protocol 2: Ultrasound-Assisted Extraction of Procyanidins from Kiwi Leaves

- 1. Materials and Equipment:
- Freeze-dried kiwi leaf powder
- Acetone (70% v/v)
- Ultrasonic bath system (e.g., JY92-IIDN)
- Cylindrical glass vessel
- Syringe filters (nylon membrane, 0.45 μm pore size)
- Freeze-dryer
- 2. Extraction Procedure:
- Mix 1 g of freeze-dried kiwi leaf powder with acetone at a solvent-to-solid ratio of 30:1 (mL/g)
  in a cylindrical glass vessel.
- Perform the ultrasound-assisted extraction using the following optimized conditions: 40% ultrasound amplitude, an extraction temperature of 70°C, and a sonication time of 15 minutes.
- After extraction, filter the supernatant through a 0.45 μm syringe filter.
- Freeze-dry the filtered extract to obtain the crude **procyanidin** powder.
- Store the crude extract at 4°C for subsequent analysis.

## Protocol 3: Quantification of Procyanidins using the Vanillin-Sulfuric Acid Method

This spectrophotometric method is commonly used for the determination of total **procyanidin** content.



#### 1. Reagents and Materials:

- **Procyanidin** standard (e.g., from grape seed)
- Methanol
- Vanillin solution (1% or 30 g/L in methanol)
- Sulfuric acid solution (20% or 30% in methanol)
- UV-Vis Spectrophotometer

#### 2. Procedure:

- Standard Curve Preparation:
- Prepare a series of standard solutions of **procyanidin** in methanol at different concentrations (e.g., 0, 0.025, 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).
- Sample and Standard Reaction:
- Take 0.5 mL of the sample extract (or standard solution) and mix it with 2.5 mL of the vanillin solution.
- Add 2.5 mL of the sulfuric acid solution to the mixture.
- Incubation:
- Incubate the mixture at 30°C for 20 minutes.
- · Measurement:
- Measure the absorbance of the solution at 500 nm using a UV-Vis spectrophotometer.
- Calculation:
- Plot a standard curve of absorbance versus concentration for the procyanidin standards.
- Determine the concentration of **procyanidins** in the sample extract from the standard curve.
- Express the results as mg of **procyanidin** equivalents per gram of the initial plant material.

## Protocol 4: Analysis of Procyanidins by High-Performance Liquid Chromatography (HPLC)



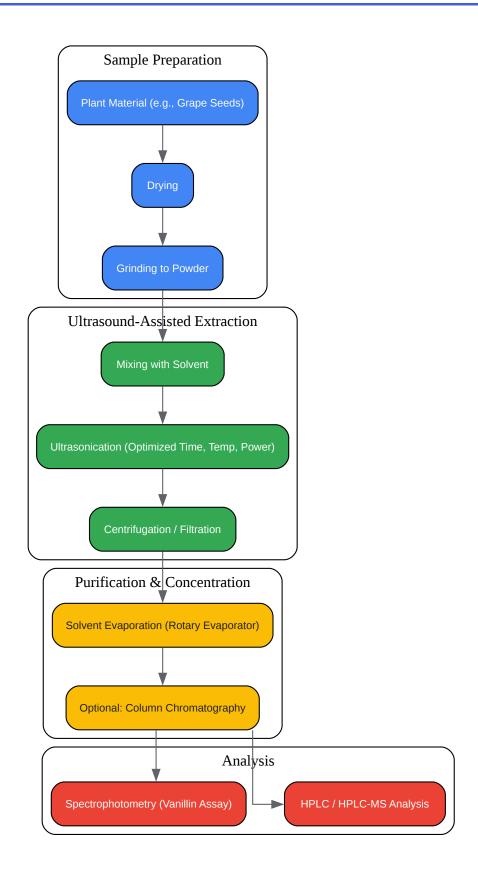
HPLC provides a more detailed analysis, allowing for the separation and quantification of individual **procyanidin** oligomers.

- 1. Equipment and Columns:
- HPLC system with UV or fluorescence detection
- Normal-phase column (e.g., Supelcosil LC-Si) or a C18 column.
- 2. Mobile Phase and Gradient (Normal-Phase Example):
- A typical mobile phase for normal-phase HPLC consists of a gradient of methylene chloride, methanol, and acetic acid/water.
- 3. HPLC Conditions (Reversed-Phase Example):
- Column: Diamonsil C18 (250 × 4.6 mm, 10 μm).
- Mobile Phase: Methanol 0.4% phosphoric acid (1:1, v/v).
- Flow Rate: 1 mL/min.
- Detection Wavelength: 280 nm.
- Column Temperature: 30°C.
- 4. Procedure:
- Prepare the extracted sample by dissolving it in the initial mobile phase solvent and filtering it through a  $0.45~\mu m$  syringe filter.
- Inject the sample into the HPLC system.
- Run the appropriate gradient program to separate the **procyanidin** oligomers.
- Identify and quantify the peaks by comparing their retention times and peak areas with those
  of purified procyanidin standards.

### **Visualizations**

The following diagrams illustrate the general workflow for the ultrasound-assisted extraction and analysis of **procyanidins**.

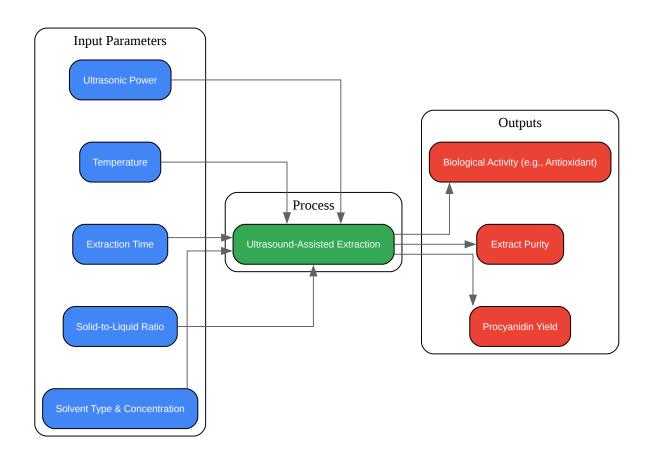




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Caption: Workflow for Ultrasound-Assisted Extraction of **Procyanidins**.





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